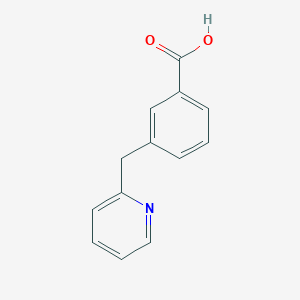

3-(Pyridin-2-ylmethyl)benzoic acid

Description

Properties

IUPAC Name |

3-(pyridin-2-ylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(16)11-5-3-4-10(8-11)9-12-6-1-2-7-14-12/h1-8H,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQRLGJGHZLPQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484723-11-6 | |

| Record name | 3-[(pyridin-2-yl)methyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Pyridin 2 Ylmethyl Benzoic Acid and Its Derivatives

Established Synthetic Routes and Reaction Conditions

Established synthetic routes focus on the key bond formations required to construct the target molecule. These include the carbon-nitrogen bond of the amine precursor, the carbon-carbon bond linking the two aromatic rings, and the formation of amide or ester derivatives from the carboxylic acid.

Reductive amination is a highly effective and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comyoutube.com This two-step, often one-pot, process involves the initial formation of an imine or enamine from the reaction of an aldehyde or ketone with an amine, followed by the reduction of this intermediate to the corresponding amine. masterorganicchemistry.com For the construction of a pyridinylmethyl benzoic acid backbone, this approach provides a direct route.

The synthesis can be envisioned through two primary disconnection pathways:

Reaction of 3-formylbenzoic acid with 2-picolylamine (2-(aminomethyl)pyridine) .

Reaction of pyridine-2-carbaldehyde with a 3-aminomethylbenzoic acid derivative .

A common reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which is valued for its ability to selectively reduce the protonated imine intermediate in the presence of the starting aldehyde. masterorganicchemistry.com Other reducing agents such as sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also frequently employed. organic-chemistry.org The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol (B145695) under mildly acidic conditions to facilitate imine formation.

Table 1: Key Reagents in Reductive Amination

| Reactant 1 | Reactant 2 | Reducing Agent | Product Type |

|---|---|---|---|

| Aldehyde/Ketone | Primary Amine | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Secondary Amine |

| Aldehyde/Ketone | Ammonia | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Primary Amine |

This table illustrates the general components and outcomes of reductive amination reactions.

For the preparation of analogs, particularly those involving the formation of a direct bond between the pyridine (B92270) and benzene (B151609) rings (aryl-aryl linkage) or a heteroatom linkage, Ullmann and Nucleophilic Aromatic Substitution (SNAr) reactions are valuable tools.

The Ullmann reaction traditionally involves the copper-catalyzed coupling of two aryl halides to form a biaryl. byjus.comnih.gov Modern variations of this reaction are more versatile, allowing for the formation of carbon-nitrogen and carbon-oxygen bonds under milder conditions than the harsh temperatures originally required. nih.govorganic-chemistry.org In the context of preparing analogs, an Ullmann-type condensation could couple a halobenzoic acid with an aminopyridine derivative, catalyzed by a copper(I) source like CuI, often in the presence of a ligand and a base. nih.govresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) provides another pathway for synthesizing analogs. This reaction occurs when a nucleophile attacks an electron-deficient aromatic ring, replacing a suitable leaving group (typically a halide). masterorganicchemistry.comlibretexts.org For an SNAr reaction to be effective, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org A potential application for analog synthesis could involve the reaction of a fluorinated nitrobenzoic acid with a pyridinylmethyl alcohol or amine, where the nitro group activates the ring for substitution. nih.gov

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. Strategies involving benzoyl chloride and pyridinylmethyl intermediates can be used to construct the core skeleton or more complex derivatives.

One approach is the acyl Sonogashira coupling , which couples an acyl chloride with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. researchgate.netmdpi.com For instance, 3-(pyridin-2-ylethynyl)benzoyl chloride could be synthesized and subsequently reduced to form the desired methylene (B1212753) bridge.

More directly, a Suzuki or Negishi coupling reaction could be employed. A Suzuki reaction could couple a boronic acid derivative, such as (3-methoxycarbonylphenyl)boronic acid, with a 2-(halomethyl)pyridine. Conversely, a Negishi coupling could involve the reaction of an organozinc reagent derived from a pyridinylmethyl halide with a halobenzoyl chloride, catalyzed by a nickel or palladium complex. acs.org

Cyclization reactions are crucial for creating more rigid, polycyclic analogs. These intramolecular reactions can be designed to form new heterocyclic rings fused to the initial structure. For example, an intermediate containing both a carboxylic acid and a suitably placed amine or alcohol could undergo intramolecular cyclization to form a lactam or lactone, respectively. csic.es Iron-catalyzed cyclization reactions have also been reported for creating N-heterocycles from precursors such as N-benzoyloxyureas. arabjchem.org

Optimization of Synthetic Pathways for Yield and Purity in Academic Settings

In academic research, optimizing synthetic pathways to maximize yield and ensure high purity is critical. This often involves a systematic study of reaction parameters. For instance, in a large-scale reductive amination, controlled conditions within a lab reactor were used to achieve a 92% isolated yield and 93% HPLC purity. researchgate.net

Key parameters for optimization include:

Catalyst and Ligand Choice: In coupling reactions, screening different palladium or copper catalysts and ligands can dramatically affect efficiency. nih.gov

Solvent: The choice of solvent can influence reactant solubility and reaction rates. For example, in a hydrozirconation/coupling sequence, toluene (B28343) was found to be the optimal solvent over benzene, CH₂Cl₂, or dioxane. beilstein-journals.org

Temperature and Reaction Time: These variables are often interdependent. An investigation into a coupling reaction found that while room temperature was feasible, increasing the temperature to 50°C for a shorter duration was less effective than a longer reaction time at room temperature. beilstein-journals.org

Base and Additives: The choice and stoichiometry of the base are crucial in many coupling and substitution reactions.

Table 2: Example of Reaction Optimization

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | THF | 50 | 20 | 49 |

| 2 | Benzene | 50 | 20 | 28 |

| 3 | CH₂Cl₂ | 50 | 20 | 31 |

| 4 | Dioxane | 50 | 20 | 8 |

| 5 | Toluene | 50 | 20 | 55 |

| 6 | Toluene | RT | 3 | 28 |

Data adapted from a study on optimizing a sequential hydrozirconation/Pd-catalyzed cross-coupling reaction, demonstrating the impact of solvent and temperature on product yield. beilstein-journals.org

Derivatization Strategies for Structural Modification

Structural modification, or derivatization, is essential for creating libraries of related compounds for structure-activity relationship (SAR) studies. The benzoic acid and pyridine moieties of the title compound offer multiple handles for such modifications.

The carboxylic acid group is a versatile functional group that can be readily converted into a wide range of other functionalities. iucr.org

Esterification: The carboxylic acid can be converted to its corresponding methyl or ethyl ester by reaction with the alcohol in the presence of an acid catalyst. The methyl ester of 3-(pyridin-2-yl)benzoic acid is a known compound. nih.gov

Amide Formation: This is one of the most common derivatizations. The benzoic acid can be coupled with a primary or secondary amine using a variety of coupling agents. Common reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt), or HATU with a non-nucleophilic base like DIPEA. google.comacs.org This creates a diverse array of amides.

Reduction: The carboxylic acid can be reduced to the corresponding benzyl (B1604629) alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Conversion to Acyl Chloride: The acid can be activated by conversion to the more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. arabjchem.orgwisc.edu This intermediate can then be used in a variety of subsequent reactions, including Friedel-Crafts acylation or further coupling reactions.

Table 3: Common Derivatizations of the Benzoic Acid Group

| Reagent(s) | Functional Group Formed |

|---|---|

| CH₃OH, H⁺ | Methyl Ester |

| R-NH₂, EDC, HOBt | Amide |

| LiAlH₄ then H₂O | Alcohol |

| SOCl₂ or (COCl)₂ | Acyl Chloride |

This table summarizes key transformations of the carboxylic acid functional group. arabjchem.orgiucr.orgnih.govgoogle.comacs.orgwisc.edu

Modifications to the Pyridine Ring and Alkyl Linker

Modifications to the pyridine ring and the connecting alkyl linker of 3-(pyridin-2-ylmethyl)benzoic acid are crucial for fine-tuning the physicochemical and pharmacological properties of the resulting derivatives. A variety of synthetic methods have been developed to introduce substituents onto the pyridine ring and to alter the nature of the linker.

One common approach to modify the pyridine ring involves the use of pre-functionalized pyridine starting materials. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely employed to introduce aryl or heteroaryl groups onto a halogenated pyridine ring. nih.govmdpi.comorganic-chemistry.org This method offers a versatile route to a wide range of derivatives. The general scheme for a Suzuki-Miyaura coupling involves the reaction of a halopyridine with a boronic acid in the presence of a palladium catalyst and a base. organic-chemistry.org

Another strategy for pyridine ring modification is through direct C-H activation. This modern approach allows for the introduction of functional groups without the need for pre-installed leaving groups like halogens. researchgate.net Lithiation of N-(pyridin-3-ylmethyl) derivatives at the 4-position of the pyridine ring, followed by quenching with various electrophiles, provides another avenue for derivatization.

Modifications of the alkyl linker can involve changing its length, rigidity, or introducing heteroatoms. For example, replacing the methylene bridge with a longer alkyl chain can alter the conformational flexibility of the molecule. google.com Alternatively, the incorporation of an amide or an ether linkage can be achieved through standard synthetic transformations. For instance, the reaction of 3-hydroxy-4-nitrobenzoic acid methyl ester with pyridin-2-ylmethyl bromide under basic conditions leads to the formation of an ether linkage. vulcanchem.com

Table 1: Examples of Synthetic Methodologies for Pyridine Ring and Alkyl Linker Modification

| Starting Material | Reagents and Conditions | Modification | Resulting Compound Class |

| 2-Aminomethylpyridine | Substituted benzoyl chlorides, POCl₃ | Arylation of the pyridine ring via imidazo[1,5-a]pyridine (B1214698) formation | 3-Aryl-imidazo[1,5-a]pyridines |

| Halopyridine | Arylboronic acid, Pd catalyst, base | Arylation of the pyridine ring | Aryl-substituted pyridines |

| N-(pyridin-3-ylmethyl)pivalamide | t-Butyllithium, electrophile | Substitution at the 4-position of the pyridine ring | 4-Substituted N-(pyridin-3-ylmethyl)pivalamides |

| 3-Hydroxy-4-nitrobenzoic acid methyl ester | Pyridin-2-ylmethyl bromide, base | Ether linkage formation | 3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid derivatives |

Introduction of Additional Moieties for Diversification

The introduction of additional chemical moieties onto the this compound scaffold is a key strategy for diversifying the chemical space and exploring new biological activities. This can be achieved by modifying the benzoic acid group, the pyridine ring, or the methylene linker.

The carboxylic acid group of the benzoic acid moiety is a versatile handle for derivatization. Standard amide coupling reactions with a variety of amines can be used to generate a library of amide derivatives. google.comacs.org For example, coupling with 3-aminopyridine (B143674) can introduce another heterocyclic ring system. google.com Esterification of the carboxylic acid is another common modification.

Further diversification can be achieved by introducing substituents onto the aromatic rings. For instance, the synthesis of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids involves the replacement of the core with a pyrazole (B372694) moiety, demonstrating a bioisosteric replacement strategy. bohrium.com The synthesis of thieno[3,2-c]pyridine (B143518) derivatives also highlights the potential for creating fused heterocyclic systems. google.com

Multi-component reactions (MCRs) offer an efficient way to generate complex molecules in a single step, providing rapid access to diverse libraries of compounds. While not directly reported for this compound, the principles of MCRs can be applied to its synthesis and diversification. nih.gov

Table 2: Examples of Moieties Introduced for Diversification

| Moiety Introduced | Synthetic Strategy | Purpose of Diversification |

| Amide | Amide coupling of the carboxylic acid | Introduce diverse functional groups and explore SAR |

| Pyrazole | Bioisosteric replacement | Modify core structure to improve biological activity |

| Thieno[3,2-c]pyridine | Ring fusion | Create novel heterocyclic systems |

| Additional Heterocycles | Coupling reactions | Enhance biological targeting and properties |

Scalability Considerations for Research and Preclinical Development

The transition from laboratory-scale synthesis to larger-scale production for research and preclinical studies presents several challenges. Key considerations include the cost and availability of starting materials, the safety and environmental impact of the reagents and solvents used, the robustness and reproducibility of the reactions, and the ease of purification of the final product. researchgate.netgoogle.com

For the synthesis of this compound and its derivatives, palladium-catalyzed cross-coupling reactions, while powerful, can be expensive on a larger scale due to the cost of the catalyst and ligands. Therefore, developing catalyst systems with high turnover numbers and exploring catalyst recycling strategies are important for cost-effective production. researchgate.net

Purification methods must also be scalable. While chromatography is a common purification technique in the laboratory, it can be cumbersome and expensive for large quantities. Crystallization is often the preferred method for purification on an industrial scale due to its efficiency and cost-effectiveness. The development of a robust crystallization process is therefore a critical step in the scale-up of a synthetic route.

Continuous flow chemistry is an emerging technology that offers several advantages for scale-up, including improved heat and mass transfer, enhanced safety, and the potential for automation. The conversion of batch processes to continuous flow can be particularly beneficial for exothermic or hazardous reactions.

Preclinical Pharmacological Investigations of 3 Pyridin 2 Ylmethyl Benzoic Acid Analogs

In Vitro Biological Screening and Cellular Assays

Antiproliferative Activity in Cancer Cell Lines (e.g., K562, HL60, MCF7)

Analogs of 3-(pyridin-2-ylmethyl)benzoic acid have demonstrated notable antiproliferative activity against various cancer cell lines. For instance, a series of 4-aroylaminophenyl-N-benzylacetamides, which can be considered analogs, were synthesized and evaluated for their cytotoxic effects. frontiersin.org One such compound, N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide (referred to as 4e), exhibited significant activity against several leukemia cell lines, including K562 (chronic myelogenous leukemia), HL60 (promyelocytic leukemia), and MCF7 (breast adenocarcinoma). frontiersin.orgmdpi.com

Specifically, compound 4e showed IC₅₀ values of 4.23 µM against K562 cells and 1.62 µM against HL60 cells. frontiersin.org Further modifications to this scaffold, such as the introduction of a methoxy (B1213986) group (compound 4h) or a 2-morpholinoethoxy group (compound 4i), resulted in varied antiproliferative profiles. While 4h displayed broad-spectrum activity comparable to 4e, it lost its cytotoxic effect in the HL60 cell line. frontiersin.org The internal-ring pyridyl analog (4s) and the 6-chloro-2-pyridyl analog (4n) also demonstrated good cytotoxic activities against the tested leukemia cell lines. frontiersin.org

Another study on novel 4-(arylaminomethyl)benzamide derivatives reported that most of the synthesized compounds displayed moderate suppression on the growth of K562 and HL60 cells. mdpi.com Notably, compounds 10 and 15 were more active against HL60 cells with IC₅₀ values of 8.2 µM and 5.6 µM, respectively, compared to K562 cells. mdpi.com Furthermore, tertiary heterocyclic amine derivatives (28j–28l) exhibited high potency against K562 cells with IC₅₀ values of 6.9 µM, 3.6 µM, and 4.5 µM, respectively. mdpi.com

In a different series, acridine-based derivatives were synthesized, and their antiproliferative activity was evaluated. A compound featuring a pyridin-2-yl-methanamino group at the C9 position of the acridine (B1665455) core showed good antitumor activity against both K562 and HepG-2 cell lines. researchgate.net

Table 1: Antiproliferative Activity of Selected this compound Analogs

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4e | K562 | 4.23 | frontiersin.org |

| HL60 | 1.62 | frontiersin.org | |

| MCF7 | 5.11 | frontiersin.org | |

| 4h | K562 | Comparable to 4e | frontiersin.org |

| HL60 | Inactive | frontiersin.org | |

| 4n | K562 | 2.69 | frontiersin.org |

| HL60 | 2.22 | frontiersin.org | |

| 4s | K562 | 4.0 | frontiersin.org |

| HL60 | 6.24 | frontiersin.org | |

| 10 | HL60 | 8.2 | mdpi.com |

| 15 | HL60 | 5.6 | mdpi.com |

| 28j | K562 | 6.9 | mdpi.com |

| 28l | K562 | 4.5 | mdpi.com |

| 28k | K562 | 3.6 | mdpi.com |

Enzyme Inhibition Studies (e.g., PDE1, BChE, PTP1B, URAT1, XO, CDK2)

Analogs of this compound have been investigated for their ability to inhibit various enzymes.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.govjuniperpublishers.com A series of 4-[(5-arylidene-4-oxo-2-phenyliminothiazolidin-3-yl) methyl]-benzoic acids were evaluated for their inhibitory activity against PTP1B. sruc.ac.uk The overexpression of PTP1B in certain cancers has also made it a target for anticancer drug development. sruc.ac.uk Research has shown that PTP1B inhibition can have anti-inflammatory effects by preventing microglial activation. nih.gov

Urate Transporter 1 (URAT1): A series of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids were identified as promising urate transporter 1 (URAT1) inhibitors. bohrium.com Compound 18 from this series demonstrated a significant inhibitory effect on URAT1 with an IC₅₀ value of 3.36 μM. bohrium.com By inhibiting URAT1, this compound effectively reduced serum uric acid levels in an animal model of hyperuricemic nephropathy. bohrium.com

Kinases: The kinase inhibitory potential of these analogs has also been explored. One study found that compound 4e, a 4-aroylaminophenyl-N-benzylacetamide derivative, significantly reduced the activity of the MAPK member ERK1/2 and upregulated the pro-apoptotic c-Jun kinase. frontiersin.org This suggests a mechanism of action that is distinct from the parent compound KX2-391, which is a Src kinase and tubulin-polymerization inhibitor. frontiersin.org

Receptor Binding Affinity Assays (e.g., Sigma Receptors, AT1, Kinases, GPCRs, RARα, RXRα)

The interaction of this compound analogs with various receptors has been a key area of investigation.

Sigma Receptors: Sigma receptors, classified into σ1 and σ2 subtypes, are non-opioid, non-GPCR transmembrane proteins involved in various cellular functions and are overexpressed in many cancer types. mdpi.com Ligands that bind to sigma receptors have shown potential as anticancer agents. mdpi.com While specific binding data for this compound itself is not detailed, the structural features of its analogs are relevant to sigma receptor pharmacophores, which typically include two hydrophobic moieties and a basic nitrogen atom. mdpi.com Some sigma receptor ligands have entered clinical trials for the treatment of cancer. mdpi.com

Antimicrobial and Antioxidant Activity Profiling

The potential of this compound analogs as antimicrobial and antioxidant agents has been explored in several studies.

Antioxidant Activity: A study on the synthesis and antioxidant activity of 3-(pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones reported their evaluation through 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS) tests. nih.gov The thiazinanone derivative, 5a, demonstrated the most potent radical scavenging activity in both assays. It also showed efficacy in reducing lipid peroxidation and increasing total thiol groups in biological systems, indicating its potential as an antioxidant. nih.gov

Anti-Inflammatory Effects and Related Target Modulation

Several analogs of this compound have been investigated for their anti-inflammatory properties.

A study on thiazolo[4,5-b]pyridine (B1357651) derivatives, synthesized through structural modification of a core structure, demonstrated considerable anti-inflammatory effects in an in vivo model of carrageenan-induced rat paw edema. biointerfaceresearch.com Another study focused on copper-chelating agents, including N1-(2-aminoethyl)-N2-(pyridin-2-ylmethyl)-ethane-1,2-diamine, for their potential to alleviate inflammation associated with rheumatoid arthritis. researchgate.net

Antiviral Activity Evaluation (e.g., SARS-CoV-2 Mpro, RSV)

The emergence of new viral threats has prompted the investigation of this compound analogs for antiviral activity.

SARS-CoV-2 Main Protease (Mpro): The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication and a key target for antiviral drug development. nih.govmdpi.com Virtual screening campaigns have been employed to identify novel chemical scaffolds for SARS-CoV-2 Mpro inhibitors. nih.gov While direct testing of this compound is not specified, the broader class of heterocyclic compounds is of significant interest. For instance, a novel compound derived from ML300, a known SARS-CoV 3CLpro inhibitor, demonstrated nanomolar activity against SARS-CoV-2 Mpro. researchgate.net Additionally, N1,N3-disubstituted uracil (B121893) derivatives have shown antiviral activity against SARS-CoV-2 variants, with some inhibiting the viral RNA-dependent RNA polymerase (RdRp). nih.gov

In Vivo Preclinical Efficacy Studies

The preclinical evaluation of novel therapeutic agents is a critical step in drug development, providing essential information on their potential efficacy in a living organism. For analogs of this compound, in vivo studies have been instrumental in characterizing their hypouricemic effects, a key therapeutic target for the management of hyperuricemia and gout. These investigations primarily rely on animal models that mimic the human condition of elevated uric acid levels.

To assess the in vivo efficacy of this compound analogs, researchers commonly employ rodent models of hyperuricemia. A frequently used method involves the induction of hyperuricemia through the administration of potassium oxonate. researchgate.netmdpi.com Potassium oxonate is an inhibitor of uricase, the enzyme that breaks down uric acid in most mammals, but is absent in humans. nih.gov By inhibiting this enzyme, uric acid levels in the blood of these animals rise, simulating the hyperuricemic state observed in humans. nih.gov

Both mice and rats are utilized for these studies. For instance, a potassium oxonate-induced hyperuricemia rat model was used to test the activity of certain 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acid derivatives. researchgate.net Similarly, a mouse model of acute hyperuricemia was established to evaluate the serum uric acid (SUA)-reducing capabilities of modified lesinurad (B601850) analogs, which incorporate a pyridine (B92270) and benzoic acid scaffold. acs.org The use of these models allows for the direct measurement of changes in serum uric acid levels following the administration of the test compounds, providing a clear indication of their potential therapeutic utility.

In vivo studies have demonstrated the significant hypouricemic activity of various analogs of this compound. These compounds primarily exert their effects by inhibiting urate transporter 1 (URAT1), a key protein responsible for the reabsorption of uric acid in the kidneys. researchgate.netacs.org

One notable example is a tranilast (B1681357) analog, compound 29, which is a 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acid derivative. In a potassium oxonate-induced hyperuricemia rat model, this compound demonstrated a significant hypouricemic effect. researchgate.net This suggests its potential as a dual-target inhibitor, affecting both URAT1 and xanthine (B1682287) oxidase. researchgate.net

Furthermore, extensive research has been conducted on analogs of lesinurad, a known URAT1 inhibitor. By modifying the core structure, which includes pyridinyl and benzoic acid moieties, researchers have developed novel compounds with enhanced efficacy. In a mouse model of acute hyperuricemia, several of these synthesized compounds exhibited increased serum uric acid-reducing activity. acs.org Specifically, compounds identified as 44, 54, and 83 were found to be particularly effective, lowering serum uric acid levels significantly more than lesinurad or another uricosuric agent, benzbromarone. acs.org Compound 44, in particular, showed more than eight times the potency of lesinurad in inhibiting URAT1. acs.org

The findings from these preclinical in vivo studies underscore the potential of this compound analogs as a promising class of therapeutic agents for the treatment of hyperuricemia and associated conditions like gout.

Table 1: In Vivo Hypouricemic Activity of this compound Analogs

| Compound | Animal Model | Key Findings | Reference |

| Compound 29 (2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acid analog) | Potassium oxonate-induced hyperuricemia rat model | Demonstrated significant hypouricemic effect. | researchgate.net |

| Compound 44 (Lesinurad analog) | Acute hyperuricemia mouse model | Serum uric acid was about 4-fold lower compared to lesinurad or benzbromarone. | acs.org |

| Compound 54 (Lesinurad analog) | Acute hyperuricemia mouse model | Serum uric acid was about 4-fold lower compared to lesinurad or benzbromarone. | acs.org |

| Compound 83 (Lesinurad analog) | Acute hyperuricemia mouse model | Serum uric acid was about 4-fold lower compared to lesinurad or benzbromarone. | acs.org |

Mechanistic Elucidation of 3 Pyridin 2 Ylmethyl Benzoic Acid and Its Bioactive Analogs

Identification of Molecular Targets and Binding Interactions

The biological effects of 3-(Pyridin-2-ylmethyl)benzoic acid and its analogs are rooted in their specific interactions with macromolecular targets within the cell. Research has been directed towards identifying these targets and characterizing the nature of the binding forces that govern these molecular recognitions.

Enzyme Active Site Binding Modes

The ability of a small molecule to inhibit an enzyme is often determined by how it fits into the enzyme's active site, the region responsible for catalysis. For analogs of this compound, a significant area of study has been their interaction with histone deacetylases (HDACs). These enzymes are crucial for regulating gene expression, and their dysregulation is implicated in various diseases, including cancer. The inhibitory mechanism of related compounds often involves the pyridine (B92270) nitrogen atom coordinating with a zinc ion that is essential for the catalytic activity of HDACs. This interaction, along with hydrogen bonds and van der Waals forces with amino acid residues in the active site, stabilizes the inhibitor-enzyme complex, leading to the blockage of the enzyme's function. The benzoic acid portion of the molecule can also form critical interactions that help anchor the inhibitor.

Another class of enzymes targeted by similar compounds are the matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis. The inhibitory action against MMPs typically relies on a functional group within the inhibitor chelating the catalytic zinc ion in the active site. The pyridine and benzoic acid moieties of the molecular scaffold can help position the inhibitor optimally for this chelation and for forming additional stabilizing interactions with the surrounding protein structure.

Receptor Ligand-Binding Domain Interactions

Beyond enzymes, this compound analogs have been investigated for their ability to bind to the ligand-binding domains (LBDs) of cellular receptors, particularly nuclear receptors. These receptors are transcription factors that regulate gene expression in response to binding small molecule ligands.

Cellular Pathway Modulation

The binding of this compound and its analogs to their molecular targets initiates a series of downstream events that can profoundly alter cellular behavior. Key modulated pathways include those governing cell death, proliferation, and the maintenance of genetic material.

Induction of Programmed Cell Death (Apoptosis) Pathways

Apoptosis is a natural and controlled process of cell suicide that is essential for removing damaged or unwanted cells. A primary goal of many anti-cancer therapies is to trigger apoptosis in malignant cells. Analogs of this compound that function as HDAC inhibitors are known to induce apoptosis. This is achieved by altering the acetylation state of histone and non-histone proteins, which in turn modifies the expression of genes that control cell survival and death. For example, HDAC inhibition can lead to the increased expression of pro-apoptotic proteins like Bax and Bak, while simultaneously decreasing the levels of anti-apoptotic proteins such as Bcl-2. This shift in the balance of these regulatory proteins activates the caspase cascade, a family of proteases that execute the apoptotic program, leading to cell death.

Inhibition of Cell Proliferation Mechanisms

The uncontrolled proliferation of cells is a defining feature of cancer. Compounds that can halt the cell cycle are therefore of significant therapeutic interest. Analogs of this compound, particularly those that inhibit HDACs, have been shown to cause cell cycle arrest. The progression of the cell cycle is tightly regulated by proteins whose function can be modified by acetylation. By inhibiting HDACs, these compounds increase the acetylation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21. The activation of these proteins can halt the cell cycle at specific checkpoints, such as the transition from the G1 to the S phase or from the G2 to the M phase, thereby preventing cell division.

Modulation of Inflammatory Cascades

The anti-inflammatory properties of this compound and its analogs are attributed to their ability to modulate key inflammatory pathways. Research into structurally similar pyridine carboxylic acid derivatives has revealed several mechanisms by which these compounds can interfere with the inflammatory response, primarily through the inhibition of pro-inflammatory mediators and the modulation of signaling pathways.

A notable bioactive analog, 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acid , has demonstrated significant anti-inflammatory effects in preclinical models. In a study on hyperuricemic nephropathy, this compound was shown to suppress the release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). bohrium.comresearcher.life Furthermore, it was observed to mitigate kidney fibrosis by downregulating the expression of α-smooth muscle actin (α-SMA) and Transforming Growth Factor-β (TGF-β), key markers of tissue remodeling and inflammation. bohrium.com

The broader class of pyridine carboxylic acid derivatives has been investigated for its anti-inflammatory potential, with some studies pointing towards the inhibition of the cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of inflammation. nih.govresearchgate.net For instance, docking analyses of imidazo[1,2-a]pyridine (B132010) carboxylic acid derivatives have indicated potential binding to the active sites of both COX-1 and COX-2. researchgate.net

Another relevant mechanism of action for pyridine-containing compounds involves the Peroxisome Proliferator-Activated Receptor-γ (PPARγ) pathway. A study on the pyridinecarboxylic acid derivative HP24 revealed that it exerts its anti-inflammatory effects by acting as a PPARγ ligand. This interaction leads to the inhibition of the NF-κB pathway, a central regulator of inflammatory gene expression. Specifically, HP24 was shown to prevent the phosphorylation of IKK and the degradation of IκB-α, which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus. nih.gov This PPARγ-dependent mechanism highlights a distinct route through which these compounds can control inflammation. nih.gov

The following table summarizes the observed effects of a bioactive analog on key inflammatory mediators:

| Compound | Inflammatory Mediator | Observed Effect | Reference |

| 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acid | IL-1β | Suppression of release | bohrium.comresearcher.life |

| 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acid | TNF-α | Suppression of release | bohrium.com |

| 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acid | α-SMA | Downregulation of expression | bohrium.com |

| 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acid | TGF-β | Downregulation of expression | bohrium.com |

Biophysical Characterization of Ligand-Target Complexes

The elucidation of the precise molecular interactions between this compound and its biological targets is crucial for understanding its mechanism of action and for guiding further drug development. While specific biophysical data for the direct interaction of this compound with its targets are not extensively available in the public domain, the characterization of ligand-target complexes for analogous pyridine-containing inhibitors provides significant insights into the methodologies employed and the nature of these interactions.

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of a ligand bound to its protein target at atomic resolution. For instance, studies on pyridine-3-carboxamide (B1143946) inhibitors of E. coli DNA gyrase have utilized X-ray co-crystal structures to explore their detailed binding modes within the GyrB subunit. whiterose.ac.uk Similarly, the crystal structures of pyridine dicarboxamide ligands complexed with copper(II) have been determined, revealing the coordination environment and the role of the pyridine and carboxamide groups in metal binding. researchgate.net In the context of inflammation, X-ray crystallography has been used to confirm the structure of 4-substituted pyridine-3-sulfonamides, which are inhibitors of carbonic anhydrase, an enzyme family with isoforms involved in cancer-related inflammation. mdpi.com These studies typically reveal key hydrogen bonding, hydrophobic, and electrostatic interactions that are critical for ligand affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is often used in conjunction with experimental data to rationalize structure-activity relationships. For example, docking studies on imidazo[1,2-a]pyridine carboxylic acid derivatives have suggested their binding mode to COX-1 and COX-2 enzymes. researchgate.net In another study, molecular docking of isonicotinic acid derivatives into the active site of the COX-2 enzyme was performed to understand their anti-inflammatory mechanism. mdpi.com These computational models can highlight potential binding poses and key amino acid residues involved in the interaction, guiding the design of more potent and selective inhibitors.

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure, dynamics, and interactions of ligands and their targets in solution. While specific NMR studies on this compound complexes are not readily found, NMR has been used to characterize pyridine bis-quinazoline derivatives as selective G-quadruplex DNA stabilizers, which can have implications in cancer and inflammation. nih.gov

The table below summarizes the application of biophysical techniques in the study of pyridine-containing inhibitors and their targets.

| Technique | Compound Class | Target | Key Findings | Reference |

| X-ray Crystallography | Pyridine-3-carboxamides | E. coli DNA gyrase (GyrB) | Detailed binding mode within the active site. | whiterose.ac.uk |

| X-ray Crystallography | Pyridine dicarboxamides | Copper(II) | Coordination geometry and metal-ligand interactions. | researchgate.net |

| Molecular Docking | Imidazo[1,2-a]pyridine carboxylic acids | COX-1 and COX-2 | Predicted binding poses in the enzyme active sites. | researchgate.net |

| Molecular Docking | Isonicotinic acid derivatives | COX-2 | Elucidation of potential binding interactions. | mdpi.com |

Although direct biophysical data for this compound is limited, the methodologies and findings from studies on its analogs provide a strong framework for understanding its potential molecular interactions and for guiding future research to fully characterize its ligand-target complexes.

Structure Activity Relationship Sar and Lead Optimization Studies

Systematic Exploration of Structural Variations and Their Biological Impact

The systematic exploration of how structural changes to the pyridine (B92270) ring, benzoic acid moiety, and linker region affect biological outcomes is fundamental to optimizing this chemical scaffold.

The pyridine ring is a common feature in many biologically active compounds, and its substitution pattern can profoundly influence potency and selectivity. The position of the nitrogen atom is critical; for instance, in a series of NMDA receptor modulators, compounds with a 2-substituted pyridine ring were found to be inactive, whereas those with 3- or 4-substituted pyridines demonstrated significant potentiation. acs.org Similarly, for SARS-CoV-2 Mpro inhibitors, the replacement of a phenyl ring with pyridine was tolerated, but the position of the nitrogen atom was a key determinant of potency. acs.org

Substituents on the pyridine ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with target proteins. For example, in analogs of epibatidine, different substituents on the pyridine ring led to a wide range of affinities and potencies at various neuronal nicotinic receptor subtypes. nih.gov An amino group, for instance, can act as a hydrogen bond donor, which in some cases enhances selectivity; the 3-aminopyridin-2-ylamino group was found to be crucial for selectivity towards the PDE1 enzyme through optimal hydrogen bonding. Conversely, halogen substitutions can alter electronic distribution and introduce new contact points within a binding pocket.

| Modification to Pyridine Ring | Observed Biological Impact | Compound Class Example |

| Position of Nitrogen | Can be critical for activity; 2-substituted pyridine inactive | NMDA Receptor Potentiators acs.org |

| Amino Substitution | Can enhance selectivity through hydrogen bonding | PDE1 Inhibitors |

| Halo Substitution (F, Cl, Br) | Modulates affinity and potency at receptor subtypes | Epibatidine Analogs nih.gov |

| Replacement of Phenyl | Tolerated, but nitrogen position is key for potency | SARS-CoV-2 Mpro Inhibitors acs.org |

The benzoic acid moiety is a crucial component, often responsible for anchoring the molecule within a target's active site through ionic interactions and hydrogen bonds. Its acidic nature also contributes significantly to the compound's aqueous solubility.

Modifications to this group are a key strategy in lead optimization.

Esterification : Converting the carboxylic acid to an ester reduces polarity. This can improve membrane permeability but may diminish target binding if the ionic interaction is critical.

Bioisosteric Replacement : Replacing the carboxylic acid with a bioisostere, such as a tetrazole, is a common tactic. unife.it Tetrazoles can mimic the acidic properties and spatial arrangement of the carboxylate group and may improve metabolic stability or bioavailability. In the development of P2Y14 receptor antagonists, replacing the carboxylate with a tetrazole was explored to enhance drug-like properties. unife.it

Amidation : Conversion to an amide can also be explored. However, in one study on NMDA receptor potentiators, replacing an ester with various amides resulted in a loss of activity, highlighting the specific requirements of the target's binding site. acs.org

Studies on related structures underscore the importance of this moiety. For a series of urate transporter 1 (URAT-1) inhibitors based on a 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acid scaffold, the benzoic acid portion was essential for activity. bohrium.com

| Modification to Benzoic Acid Moiety | Observed Biological Impact | Compound Class Example |

| Esterification | Increases lipophilicity, may decrease target binding | General observation |

| Tetrazole Replacement | Can mimic carboxylate, may improve bioavailability | P2Y14R Antagonists unife.it |

| Amide/Sulfonamide Replacement | Often leads to loss of activity | NMDA Receptor Potentiators acs.org |

| Positional Isomerism | meta-substitution can be optimal for transport/potency | LAT1 Substrates/Inhibitors nih.gov |

The methylene (B1212753) linker connecting the pyridine and benzoic acid rings provides conformational flexibility. Altering this linker can significantly impact the compound's activity profile by changing the orientation and distance between the two aromatic systems.

Key modifications include:

Altering Length : Lengthening or shortening the linker chain can optimize the fit within a binding pocket. For certain antiviral triterpene derivatives, modifying the length of a diethylene glycol linker resulted in decreased activity, indicating an optimal linker length. mdpi.com

Introducing Rigidity : Incorporating rigid units, such as a pyrazole (B372694) or triazole ring, into the linker can lock the molecule into a more favorable conformation for binding, potentially increasing potency and selectivity. A related compound, 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid, utilizes a methyl-pyrazolyl linker. researchgate.net The use of 1,2,3-triazole-containing linkers, often installed via "click" chemistry, is a modern strategy in drug design, for instance in the development of PROTACs. rsc.org

Introducing Heteroatoms : Replacing the methylene (-CH2-) group with heteroatoms (e.g., -O-, -S-, -NH-) can introduce new hydrogen bonding capabilities and alter the linker's angle and polarity. In one class of inhibitors, a sulfide (B99878) moiety was successfully replaced with a methylene linker, demonstrating the interchangeability of certain linker types. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dmed.org.uabrieflands.com By developing statistically significant models, QSAR can predict the activity of newly designed compounds before their synthesis, thereby streamlining the drug discovery process. dmed.org.uanih.gov

For scaffolds related to 3-(Pyridin-2-ylmethyl)benzoic acid, such as other benzimidazole, thiazolidinone, or phenylamino-benzoic acid derivatives, QSAR studies have proven valuable. nih.govresearchgate.netresearchgate.net These studies typically involve calculating a range of molecular descriptors that quantify various properties of the molecules:

Steric Descriptors : Related to the size and shape of the molecule.

Electronic Descriptors : Describe the distribution of electrons, such as partial charges and dipole moments.

Topological Descriptors : Quantify molecular connectivity and branching.

3D Descriptors : Used in methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which analyze the steric and electrostatic fields surrounding the molecules. nih.gov

In a 3D-QSAR study on anti-mycobacterial benzimidazoles, the results highlighted the importance of both steric and electrostatic fields in determining activity. nih.gov Similarly, a QSAR analysis of 2-phenylamino-benzoic acid derivatives revealed a significant influence of 3D molecular descriptors on their anti-inflammatory and analgesic activities. researchgate.net Such models, once validated, can be used for the in silico screening of virtual libraries to identify the most promising candidates for synthesis and biological testing. dmed.org.ua

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening libraries of small, low-molecular-weight compounds ("fragments") against a biological target. nih.gov These fragments typically adhere to the "Rule of Three" (e.g., molecular weight < 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors). frontiersin.org Although they bind with low affinity, they do so efficiently and can provide high-quality starting points for optimization. nih.gov

The this compound scaffold can be conceptualized within an FBDD framework. One could imagine identifying a pyridine-containing fragment and a benzoic acid fragment that bind to adjacent pockets on a target protein. These could then be linked together to create a more potent molecule.

Fragment growing is a common FBDD strategy where a validated fragment hit is elaborated by adding new functional groups to explore and occupy adjacent binding pockets, thereby increasing affinity and potency. frontiersin.org This process is often guided by high-resolution structural information, such as X-ray crystallography, which reveals the initial fragment's binding mode and available vectors for growth. nih.gov

Starting with a fragment like 2-methylpyridine (B31789) or 3-methylbenzoic acid, a fragment growing campaign could lead to a molecule like this compound. For example, if a pyridine-containing fragment was identified as a hit, medicinal chemists could systematically explore substitutions, guided by structural data, growing the fragment into the larger, more complex molecule to improve interactions with the target protein. This approach was successfully used to develop potent inhibitors from pyrrole-3-carboxylic acid and pyrrolidine-3-carboxylic acid fragment hits. frontiersin.org

Fragment Merging Techniques

Fragment merging is a potent strategy in fragment-based drug design (FBDD) where two or more fragments that bind to adjacent sites in a target protein are combined into a single, more potent molecule. This approach leverages the additive binding energy of the individual fragments to create a high-affinity ligand.

In studies targeting the OXA-48 carbapenemase, a significant driver of antibiotic resistance, fragment-based screening identified key interaction points. The benzoic acid moiety, a core component of the this compound scaffold, was identified as a crucial fragment for binding and activity. Specifically, the carboxylic acid group forms essential ionic interactions with the side chain of Arg250 in the enzyme's active site. uit.no This interaction anchors the molecule, making the benzoic acid scaffold an ideal starting point for optimization.

A notable example of fragment merging involved the development of inhibitors from a starting hit, 3-(pyridin-4-yl)benzoic acid. Observation of two different binding poses of this initial fragment led to a rational design of a merged compound, 3,5-di(pyridin-4-yl)benzoic acid. This new molecule, which essentially merges two pyridinyl-benzoic acid-like fragments, demonstrated a tenfold increase in binding affinity, highlighting the success of the fragment merging technique. uit.no

| Initial Fragment | Merged Compound | Design Rationale | Improvement |

|---|---|---|---|

| 3-(Pyridin-4-yl)benzoic acid | 3,5-di(Pyridin-4-yl)benzoic acid | Merging based on two observed binding poses of the initial fragment. | 10-fold increase in binding affinity towards OXA-48. uit.no |

Fragment Linking Methodologies

Fragment linking involves identifying two separate fragments that bind to distinct, non-overlapping pockets of a target protein and then connecting them with a chemical linker. The goal is to create a single molecule that retains the favorable interactions of both fragments, leading to a significant improvement in affinity and potency.

This methodology was successfully employed in the design of dual inhibitors for cytochrome P450 enzymes CYP125 and CYP142 in Mycobacterium tuberculosis (Mtb), which are crucial for cholesterol metabolism in the bacterium. acs.org The design strategy involved linking a pyridine fragment, which coordinates with the heme iron of the P450 enzyme, to other fragments that occupy a nearby hydrophobic pocket.

The synthesis of a library of compounds was guided by this principle, using linkers such as anilide, carboxamide, or sulfonamide to connect the core structures. acs.org The general synthetic approach often involves a Suzuki-Miyaura cross-coupling to connect the pyridine boronic acid with a functionalized benzyl (B1604629) derivative, establishing the pyridin-ylmethyl linkage central to the target compound's structure. This strategy validated the fragment-linking approach, producing potent dual inhibitors with nanomolar affinity. acs.org

| Fragment 1 | Fragment 2 | Linker Type | Target | Resulting Compound Class |

|---|---|---|---|---|

| Pyridine | Substituted Phenyl/Aniline | Methylene, Amine, Amide | CYP125/142 in Mtb | Potent dual inhibitors with KD in the nanomolar range. acs.org |

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are cornerstone strategies in medicinal chemistry for optimizing lead compounds and generating novel intellectual property. Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, aiming to improve the molecule's pharmacological profile. drughunter.com Scaffold hopping entails replacing the central core of a molecule with a structurally different scaffold while preserving the essential binding interactions.

In the development of urate transporter 1 (URAT-1) inhibitors for hyperuricemia, a bioisosteric strategy was employed on a lead compound series. Researchers replaced an indole (B1671886) core with pyrazole moieties, leading to a new series of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids. One compound from this new series, compound 18 , showed superior cytoprotective efficacy and a potent URAT-1 IC50 value of 3.36 μM. bohrium.com This demonstrates how replacing a key part of the scaffold, while retaining the pyridin-ylmethyl and benzoic acid functionalities, can lead to improved biological activity.

Scaffold hopping has also been applied to URAT-1 inhibitor design, starting from the known drug tranilast (B1681357). By using tranilast and the privileged indole scaffold as bases, new analogs were designed. researchgate.net This approach, which modifies the central structure connecting key pharmacophores, led to compounds with significant URAT-1 inhibitory effects. researchgate.net These strategies are frequently used to move away from known compound classes, improve properties, and circumvent existing patents. nih.govugent.be

| Strategy | Original Scaffold/Group | Replacement Scaffold/Group | Target/Application | Outcome |

|---|---|---|---|---|

| Bioisosterism | Indole Core | Pyrazole Moiety | URAT-1 Inhibition | Identified Compound 18 with improved efficacy (IC50 = 3.36 μM). bohrium.com |

| Scaffold Hopping | Tranilast Core | Indole-based Scaffolds | URAT-1 Inhibition | Generated novel analogs with inhibitory rates up to 81.0% at 10 μM. researchgate.net |

Prodrug Design Principles Utilizing Benzoic Acid Scaffolds

The carboxylic acid group, while often essential for biological activity, can lead to poor pharmacokinetic properties such as low membrane permeability and rapid metabolism. Prodrug strategies are frequently employed to overcome these limitations. For carboxylic acids like the benzoic acid moiety in the title compound, the most common prodrug approach is esterification. slideshare.net

The rationale is to mask the polar carboxylic acid group, thereby increasing the molecule's lipophilicity. This enhancement facilitates passage through biological membranes, such as the gut wall for oral absorption or the bacterial cell wall. researchgate.netnih.gov Once inside the body or the target cell, endogenous enzymes, particularly esterases, hydrolyze the ester bond to release the active carboxylic acid drug. slideshare.netdoi.org

This strategy has been effectively demonstrated in the context of tuberculosis treatment. Studies have shown that various esters of benzoic acid exhibit greater antimycobacterial activity than the free acid. nih.gov The increased lipophilicity of the esters is presumed to facilitate entry into the Mycobacterium tuberculosis bacilli, which are rich in esterase and lipase (B570770) enzymes capable of activating the prodrug. nih.gov

| Benzoic Acid Prodrug Type | Ester Moiety Example | Hydrolysis Enzyme | Rationale for Use | Reference |

|---|---|---|---|---|

| Alkyl Esters | Ethyl, Hexyl | Plasma and/or Mycobacterial Esterases | Increase lipophilicity for improved cell penetration. | nih.govdoi.org |

| Aryl Esters | Phenyl | Plasma and/or Mycobacterial Esterases | Enhance activity, likely by facilitating entry into mycobacterial cells. | nih.gov |

| Glycolamide Esters | N,N-dimethylglycolamide | Plasma Esterases | Extremely rapid hydrolysis to release the active acid. | doi.org |

| Choline Esters | Choline | Plasma Esterases | Very rapid enzymatic cleavage to the parent drug. | doi.org |

Optimization of Physicochemical Properties (e.g., Lipophilicity, Solubility, Stability, Bioavailability)

Substituents on the benzoic acid ring play a critical role in modulating these properties. For example, electron-donating groups like methoxy (B1213986) groups decrease the acidity of the benzoic acid compared to unsubstituted versions. The pyridin-2-ylmethoxy group itself increases hydrophobicity when compared to simpler hydroxylated analogs. The optimization process involves a careful balancing act; for instance, while increasing lipophilicity can improve membrane permeability, it may also decrease aqueous solubility and increase metabolic clearance.

In the development of cystobactamids, a class of antibiotics, late-stage modifications of a central amino acid linked to substituted benzoic acid fragments were performed to optimize the final compound. This process, coupled with careful selection of protecting groups and coupling reagents, was essential for synthesizing analogs with improved properties and ultimately led to a broad-spectrum, resistance-breaking antibiotic. acs.org Similarly, in the design of sirtuin inhibitors, various substituents were introduced onto a core structure containing a benzoic acid, and the resulting physicochemical properties were evaluated to establish structure-property relationships. mdpi.com

| Compound/Analog | Key Substituents | Observed Effect on Physicochemical Properties | Reference |

|---|---|---|---|

| 3,5-dimethoxy-4-(pyridin-2-ylmethoxy)benzoic acid | Two methoxy groups, one pyridin-2-ylmethoxy group | Methoxy groups reduce acidity; pyridin-2-ylmethoxy group increases hydrophobicity compared to a simple hydroxyl group. | |

| Benzoic Acid Esters (e.g., hexyl, phenyl) | Esterification of the carboxylic acid | Significantly increases lipophilicity, enhancing potential for membrane diffusion. | nih.gov |

| 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids | Bioisosteric replacement of indole with pyrazole | Modifies the overall scaffold polarity and shape, leading to improved biological efficacy and potentially altered solubility/lipophilicity. | bohrium.com |

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is crucial for understanding how a ligand like 3-(Pyridin-2-ylmethyl)benzoic acid might interact with a biological target at the atomic level.

Molecular docking simulations predict the binding mode, or pose, of a ligand within the active site of a target protein. For flexible molecules like this compound, the software samples numerous conformations and orientations to find the one with the most favorable interaction energy. The resulting poses are then scored to estimate the binding affinity, commonly expressed in kcal/mol, where a more negative value indicates a stronger predicted interaction.

Studies on structurally related compounds often reveal that the molecule adopts a specific, low-energy conformation to maximize its interactions within the binding pocket. For instance, ligands containing both pyridine (B92270) and benzene (B151609) rings connected by a linker frequently adopt a "U-shaped" conformation to fit within the target site bohrium.com. The simulation calculates a binding affinity score, which helps in ranking different potential ligands. While no specific docking studies for this compound are publicly available, a typical output would resemble the data in Table 1, comparing its predicted affinity against a known inhibitor and other similar analogs.

Table 1: Illustrative Molecular Docking Scores for this compound and Analogs Against a Hypothetical Protein Target

| Compound | Binding Affinity (kcal/mol) | Predicted Pose Description |

|---|---|---|

| Known Inhibitor | -9.5 | Occupies active site, key H-bonds formed |

| This compound | -7.8 | U-shaped conformation, H-bond with active site |

| 4-(Pyridin-2-ylmethyl)benzoic acid | -7.5 | Different vector for carboxylic acid interaction |

| 3-(Pyridin-3-ylmethyl)benzoic acid | -7.2 | Altered pyridine nitrogen position reduces key contact |

Note: The data in this table is illustrative and intended to represent typical results from molecular docking studies.

A primary outcome of molecular docking is the identification of specific amino acid residues in the protein's active site that are critical for ligand binding. These interactions are fundamental to the ligand's specificity and affinity. The functional groups of this compound are well-suited for a variety of non-covalent interactions:

Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor, often interacting with polar or charged residues like Arginine, Lysine, or Histidine. The pyridine nitrogen can also act as a hydrogen bond acceptor mdpi.comnih.gov.

Hydrophobic and π-π Interactions: The phenyl and pyridine rings can engage in hydrophobic interactions with nonpolar residues (e.g., Leucine, Isoleucine, Valine) and π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan mdpi.com.

Analysis of docking results for similar pyridine-containing ligands frequently highlights interactions with catalytic residues in enzyme active sites bohrium.comresearchgate.net. A summary of potential interactions for this compound is presented in Table 2.

Table 2: Potential Key Amino Acid Interactions for this compound

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bond, Ionic Interaction | Lys, Arg, His, Ser, Thr |

| Pyridine Ring | Hydrogen Bond (N atom), π-π Stacking | Ser, Thr, Gln, Asn, Phe, Tyr, Trp |

| Benzene Ring | Hydrophobic, π-π Stacking | Leu, Val, Ile, Ala, Phe, Tyr, Trp |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms over time, MD can assess the stability of the ligand-protein complex and observe how it behaves in a more realistic, solvated environment.

A key metric for evaluating the stability of a ligand-protein complex during an MD simulation is the Root-Mean-Square Deviation (RMSD). The RMSD measures the average deviation of atomic positions in the complex over time, relative to an initial reference structure. A stable complex will typically show the RMSD value leveling off and fluctuating around a low, stable value (e.g., < 3 Å) for the duration of the simulation nih.govnih.gov. In contrast, an unstable complex may show large, continuous increases in RMSD, suggesting the ligand may be dissociating from the binding site. Analysis of the individual domains of the protein and the ligand itself can pinpoint which parts of the system are most mobile or unstable nih.gov.

Table 3: Illustrative RMSD Data for a Simulated Protein-Ligand Complex

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |

|---|---|---|

| 0 | 0.00 | 0.00 |

| 10 | 1.55 | 0.85 |

| 20 | 1.72 | 1.10 |

| 30 | 1.68 | 1.05 |

| 40 | 1.75 | 1.15 |

Note: This table presents hypothetical data showing the complex reaching equilibrium after approximately 10 ns.

MD simulations are typically performed in an explicit solvent, such as a water box with ions, to mimic physiological conditions. This allows for the study of how water molecules mediate or compete with the interactions between the ligand and the protein nih.govbiorxiv.org. The presence of water can significantly influence the stability of hydrogen bonds and hydrophobic contacts.

Furthermore, these simulations allow for the observation of conformational changes in both the ligand and the protein upon binding. For this compound, the dihedral angle between the pyridine and benzene rings can be monitored to see if the molecule maintains its docked conformation or explores other rotational states. The analysis of the Solvent Accessible Surface Area (SASA) can reveal whether the ligand binding causes the protein to adopt a more "open" or "closed" conformation, which can be critical for its function nih.gov.

Free Binding Energy Calculations (e.g., MM/GBSA)

To obtain a more accurate estimation of binding affinity than docking scores, free energy calculation methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often applied to the snapshots generated from an MD simulation frontiersin.orgnih.gov. This method calculates the free energy of binding (ΔG_bind) by subtracting the free energies of the isolated protein and ligand from the free energy of the complex.

The binding free energy is composed of several terms:

ΔE_MM (Molecular Mechanics Energy): Includes van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interaction energies in the gas phase.

ΔG_solv (Solvation Free Energy): The energy change upon transferring the species from a vacuum to the solvent. It is composed of a polar component (ΔG_GB or ΔG_PB) and a nonpolar component (ΔG_SA). The nonpolar part is typically calculated from the solvent-accessible surface area.

-TΔS (Entropy): The contribution from conformational changes upon binding. This term is computationally expensive and often omitted in routine calculations, leading to a relative, rather than absolute, binding energy.

The MM/GBSA method provides a detailed breakdown of the energetic contributions to binding, helping to identify the key driving forces for complex formation biorxiv.orgfrontiersin.org.

Table 4: Illustrative MM/GBSA Binding Free Energy Calculation for the this compound-Protein Complex

| Energy Component | Value (kcal/mol) |

|---|---|

| van der Waals Energy (ΔE_vdW) | -45.5 |

| Electrostatic Energy (ΔE_elec) | -28.2 |

| Gas Phase Energy (ΔE_MM) | -73.7 |

| Polar Solvation Energy (ΔG_GB) | +51.6 |

| Nonpolar Solvation Energy (ΔG_SA) | -4.8 |

| Total Solvation Energy (ΔG_solv) | +46.8 |

| Binding Free Energy (ΔG_bind) | -26.9 |

Note: This data is a representative example of an MM/GBSA calculation. The final ΔG_bind provides a more refined estimate of binding affinity than docking scores alone.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(Pyridin-2-ylmethyl)benzoic acid |

| 3-(Pyridin-3-ylmethyl)benzoic acid |

| Benzoic Acid |

| Arginine |

| Lysine |

| Histidine |

| Serine |

| Threonine |

| Gln |

| Asn |

| Leucine |

| Isoleucine |

| Valine |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of molecules like this compound. researchgate.net These theoretical studies provide valuable insights into the molecule's behavior at the atomic level.

DFT calculations can determine the optimized geometric structure of this compound, providing precise bond lengths and angles. A key aspect of DFT studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's stability and reactivity. researchgate.net A smaller gap generally indicates higher reactivity.

Furthermore, DFT allows for the calculation of various global chemical reactivity descriptors. These include chemical hardness, which measures resistance to changes in electron distribution, electronic chemical potential, and electrophilicity. researchgate.net By analyzing these descriptors, scientists can predict the relative stability and reactivity of the molecule. researchgate.net Natural Bond Orbital (NBO) analysis, another component of DFT studies, offers detailed information about charge transfer and intramolecular interactions, such as the stabilization energy between different orbitals. tandfonline.com

For instance, a study on benzoic acid, a related structure, utilized DFT at the B3LYP/6-311++G(2d,p) basis set to optimize the geometry and calculate vibrational frequencies for both its monomer and dimer forms. Time-dependent DFT (TD-DFT) was also employed to compute electronic properties like excitation energies and oscillator strengths in various solvents. Such studies help in understanding the electronic transitions and UV-Vis absorption spectra of the molecule.

Table 1: Predicted Electronic Properties of Benzoic Acid in Gas Phase and Water (TD-DFT)

| Property | Gas Phase | Water |

| Excitation Energy (nm) | 183 (Excited State 5), 221 (Excited State 3) | ~188 (Excited State 5), ~229 (Excited State 3) |

| Major Contribution | HOMO-1 → LUMO (73%), HOMO → LUMO+2 (75%) | HOMO-1 → LUMO (90%), HOMO → LUMO+2 (89%) |

This table is based on data for benzoic acid and serves as an illustrative example of the types of insights gained from TD-DFT studies.

In Silico Screening and Virtual Library Design

In silico screening and the design of virtual libraries are pivotal computational strategies in modern drug discovery, enabling the rapid exploration of vast chemical spaces to identify promising lead candidates. d-nb.infoarxiv.org For a scaffold like this compound, these techniques allow for the systematic modification of its structure to create a virtual library of derivatives with potentially enhanced biological activity. acs.org

The process often begins with a known active compound or a pharmacophore model derived from structure-activity relationship (SAR) studies. nih.gov A virtual library is then generated by introducing a variety of substituents and functional groups at different positions on the parent scaffold. acs.org These virtual compounds are subsequently screened against a specific biological target using molecular docking simulations. d-nb.info Docking predicts the binding affinity and orientation of each ligand within the target's active site, allowing for the ranking of compounds based on their potential efficacy. d-nb.info

For example, a study focused on inhibiting the 2-trans enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis utilized a structure-based design approach. nih.gov Starting from a crystal structure complex, they developed a quantitative structure-activity relationship (QSAR) model and a 3D pharmacophore. This pharmacophore was then used to screen a large virtual library of compounds, leading to the identification of virtual hits with significantly improved predicted inhibitory potencies. nih.gov

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is another critical component of in silico screening. d-nb.info Predictive models are used to assess the drug-likeness of the virtual compounds, helping to filter out candidates with unfavorable pharmacokinetic profiles early in the discovery process. drugtargetreview.com This multi-parameter optimization, considering both binding affinity and ADME properties, is crucial for designing lead candidates with a higher probability of success in later developmental stages. d-nb.info

Artificial Intelligence-Driven Approaches in Lead Optimization and Drug Design

AI/ML algorithms can analyze vast and complex datasets, including large-scale omics data, electronic health records, and chemical informatics, to uncover novel therapeutic targets and accelerate drug repurposing strategies. nih.gov In lead optimization, AI models can predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of molecules with increasing accuracy, addressing one of the most significant challenges in small molecule drug discovery. drugtargetreview.com This predictive capability allows medicinal chemists to prioritize the synthesis of compounds with more favorable drug-like properties, thereby reducing the number of failed compounds and speeding up iteration cycles. drugtargetreview.com

Retrosynthesis Knowledge Integration in Synthetic Route Design

Modern CASP tools can incorporate expert chemical knowledge in the form of retrosynthetic rules and reaction templates. For instance, a system might be programmed to recognize that a molecule like this compound can be disconnected via a Suzuki coupling reaction, a common method for forming carbon-carbon bonds between aromatic rings. acs.org This would suggest two key intermediates: a pyridylboronic acid derivative and a halobenzoic acid derivative. acs.org

The ability to integrate specific retrosynthesis knowledge as adjustable parameters enhances the performance of these data-driven applications. acs.org This allows chemists to guide the AI, ensuring that the proposed synthetic routes are practical and align with established laboratory practices. For example, a route for a complex heterocyclic compound was successfully identified by an AI tool that leveraged retrosynthesis knowledge, whereas the same tool failed to find a route without this integrated knowledge. acs.org This highlights the synergistic potential of combining human expertise with artificial intelligence in chemical synthesis design.

Advanced Analytical Methodologies for Research Sample Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 3-(Pyridin-2-ylmethyl)benzoic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to detail the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule. For analogous compounds like 3,5-dimethoxy-4-(pyridin-2-ylmethoxy)benzoic acid, ¹H NMR signals for pyridinyl protons typically appear in the range of δ 7.5–8.5 ppm. Two-dimensional NMR techniques such as COSY and HSQC are employed to resolve complex, overlapping signals, particularly in the aromatic regions of the spectrum.

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. Key vibrational bands for a related compound, 3,5-dimethoxy-4-(pyridin-2-ylmethoxy)benzoic acid, include a characteristic stretch for the carboxylic acid group around 1700–1720 cm⁻¹.

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. The absorption spectra of benzoic acid in aqueous solutions show distinct profiles at different pH values, reflecting the protonated and deprotonated forms. rsc.org Experimental UV-vis spectra of benzoic acid in water at pH 2.5 and pH 8 show characteristic absorption bands. rsc.org

Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. cymitquimica.com Electrospray ionization mass spectrometry (ESI-MS) is a common technique used for this purpose. nih.govresearchgate.net

Chromatographic Methods for Purity Assessment and Separation